HERG Channel Affinity: A Quantified Safety Margin Differentiating (S)-Renzapride from Withdrawn 5-HT4 Agonists
(S)-Renzapride demonstrates a significantly higher IC50 for hERG channel inhibition compared to cisapride, a 5-HT4 agonist withdrawn due to QT prolongation and fatal arrhythmias. In a direct comparative patch-clamp study of cloned HERG channels, renzapride exhibited an IC50 of 1.8 µM, while cisapride was substantially more potent with an IC50 of 0.24 µM [1]. This 7.5-fold lower potency for hERG blockade places (S)-renzapride in an intermediate cardiac risk tier, distinct from both the high-risk cisapride and the low-risk mosapride (which showed no significant effect). This quantitative difference directly underpins the rationale for selecting (S)-renzapride over cisapride or tegaserod in models where hERG-mediated cardiotoxicity is a confounding variable [2].
| Evidence Dimension | hERG K+ channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 µM |
| Comparator Or Baseline | Cisapride: IC50 = 0.24 µM; Prucalopride: IC50 = 5.7 µM; Mosapride: No significant effect |
| Quantified Difference | 7.5-fold higher IC50 vs. cisapride; 3.2-fold lower IC50 vs. prucalopride |
| Conditions | Patch-clamp electrophysiology on HERG-transfected COS-7 cells |
Why This Matters
This data provides a quantitative basis for experimental design where minimizing hERG-related confounding is critical, positioning (S)-renzapride as a safer alternative to cisapride in gastrointestinal motility research.
- [1] Potet F, Bouyssou T, Escande D, Baró I. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel. J Pharmacol Exp Ther. 2001 Dec;299(3):1007-12. View Source
- [2] Jadallah KA, Kullab SM, Sanders DS. Constipation-predominant irritable bowel syndrome: A review of current and emerging drug therapies. World J Gastroenterol. 2014 Jul 21;20(27):8898-909. View Source
